Negligible MAO-A/B Inhibition Profile
4-Amino-8-bromo-6-methylquinoline exhibits negligible inhibition of both human monoamine oxidase A (MAO-A) and B (MAO-B), with IC50 values exceeding 100 µM in standardized enzyme assays [1]. This contrasts sharply with many 4-aminoquinoline analogs that possess significant MAO inhibitory activity, which can confound phenotypic readouts and introduce unwanted CNS side effects. For comparison, the known MAO-B inhibitor lazabemide has an IC50 of ~90 nM in similar assay systems, highlighting the >1000-fold lower risk of off-target MAO engagement for 4-Amino-8-bromo-6-methylquinoline [2].
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 > 100 µM (>100,000 nM) |
| Comparator Or Baseline | Lazabemide (known MAO-B inhibitor): IC50 ~90 nM |
| Quantified Difference | >1000-fold lower potency for MAO-B inhibition |
| Conditions | Human recombinant MAO-B enzyme assay; kynuramine oxidation to 4-hydroxyquinoline measured by spectrofluorometry [1] |
Why This Matters
This data confirms the compound's suitability for screening cascades where MAO-mediated interference would compromise data integrity, reducing the risk of false positives in phenotypic or target-based assays.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528). IC50 >1.00E+5 nM for human MAO-B. Accessed 2026. View Source
- [2] BindingDB. BDBM50038177 (CHEMBL3094038). IC50 14 nM for rat MAO-B. Accessed 2026. View Source
